(R)-Zanubrutinib is a potent and highly selective Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), Waldenström macroglobulinemia (WM), and follicular lymphoma (FL). [, , , , , , , , , , , , , , , , , , , , , ] It is a second-generation BTK inhibitor designed to improve on the efficacy and safety profile of first-generation BTK inhibitors.
Ibrutinib
Compound Description: Ibrutinib is a first-generation BTK inhibitor approved for various B-cell malignancies. [, , , , , ] It has demonstrated efficacy in treating CLL, WM, and other B-cell malignancies, but its use is associated with an increased risk of cardiovascular toxicities. [, , , ]
Acalabrutinib
Compound Description: Acalabrutinib is another second-generation covalent BTK inhibitor with improved selectivity for BTK compared to ibrutinib. It is also approved for the treatment of several B-cell malignancies, demonstrating efficacy and a generally favorable safety profile.
Relevance: Like (R)-Zanubrutinib, acalabrutinib belongs to the class of second-generation covalent BTK inhibitors designed to enhance BTK selectivity and minimize off-target effects. Both compounds aim to achieve superior efficacy and reduced toxicity compared to ibrutinib.
Pirtobrutinib
Compound Description: Pirtobrutinib is a novel, non-covalent BTK inhibitor that exhibits high potency and selectivity for BTK. It is currently being investigated in clinical trials for the treatment of CLL, including patients who have developed resistance to covalent BTK inhibitors.
Relevance: Although pirtobrutinib is a non-covalent BTK inhibitor, it targets the same kinase as (R)-Zanubrutinib. The emergence of the BTK Leu528Trp mutation, observed in patients treated with (R)-Zanubrutinib, raises concerns about potential cross-resistance to pirtobrutinib.
Venetoclax
Compound Description: Venetoclax is a BCL-2 inhibitor approved for the treatment of CLL and other hematologic malignancies. [, ] It acts by selectively inhibiting the anti-apoptotic protein BCL-2, promoting apoptosis in tumor cells. [, ]
Relevance: Venetoclax is frequently used in combination with BTK inhibitors, including (R)-Zanubrutinib, for the treatment of CLL. [, ] This combination has demonstrated promising efficacy and allows for a fixed-duration treatment approach driven by undetectable minimal residual disease (uMRD). [, ]
Obinutuzumab
Compound Description: Obinutuzumab is a type II anti-CD20 monoclonal antibody approved for the treatment of CLL and FL. [, , , ] It binds to CD20, a protein expressed on the surface of B cells, leading to cell death via antibody-dependent cellular cytotoxicity and complement-dependent cytotoxicity. [, , , ]
Relevance: Obinutuzumab is often used in combination with BTK inhibitors, including (R)-Zanubrutinib, to enhance efficacy in treating CLL and FL. [, , , ] This combination has shown promising results in clinical trials, with improved overall response rates and durable remissions. [, , , ]
Bendamustine
Compound Description: Bendamustine is an alkylating agent used in the treatment of various hematologic malignancies, including CLL and FL. [, ] It interferes with DNA replication and repair, leading to cell death. [, ]
Relevance: Bendamustine plus rituximab (BR) is a standard chemotherapy regimen used in CLL. [, ] (R)-Zanubrutinib demonstrated superior progression-free survival compared to BR in a phase 3 clinical trial (SEQUOIA), establishing its efficacy as a first-line treatment option for CLL. [, ]
Lenalidomide
Compound Description: Lenalidomide is an immunomodulatory agent used in the treatment of multiple myeloma and other hematologic malignancies. It has various mechanisms of action, including immunomodulatory effects, direct antitumor activity, and anti-angiogenic effects.
Relevance: Lenalidomide plus rituximab is a standard treatment regimen for FL. A phase 3 clinical trial (MAHOGANY) is ongoing to compare the efficacy and safety of (R)-Zanubrutinib plus anti-CD20 antibodies versus lenalidomide plus rituximab in patients with R/R FL or MZL. This trial will provide insights into the comparative effectiveness of (R)-Zanubrutinib-based therapy against an established treatment regimen.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.